Cas no 930293-37-1 (4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine)
4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-PYRROLO[2,3-B]PYRIDIN-5-AMINE, 4-CHLORO-
- 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (ACI)
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine
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- MDL: MFCD15529235
- Inchi: 1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
- InChI Key: RNLPOGAUVNOSGR-UHFFFAOYSA-N
- SMILES: ClC1C2=C(NC=C2)N=CC=1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0702-1g |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 96% | 1g |
3816.19CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0702-5g |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 96% | 5g |
12720.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0702-500mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 96% | 500mg |
2332.12CNY | 2021-05-08 | |
| TRC | C597843-10mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597843-50mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C597843-100mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Alichem | A029192770-1g |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine |
930293-37-1 | 95% | 1g |
$504.90 | 2023-08-31 | |
| Chemenu | CM149563-1g |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine |
930293-37-1 | 95% | 1g |
$574 | 2021-06-09 | |
| Chemenu | CM149563-1g |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine |
930293-37-1 | 95%+ | 1g |
$476 | 2024-07-19 | |
| eNovation Chemicals LLC | D968603-100mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine |
930293-37-1 | 95% | 100mg |
$215 | 2024-07-28 |
4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Suppliers
4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
Comprehensive Analysis of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1): Properties, Applications, and Research Insights
The compound 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the pyrrolopyridine scaffold, this compound exhibits remarkable potential in drug discovery, particularly in the development of kinase inhibitors and other biologically active agents. The presence of both chloro and amine functional groups on the pyrrolopyridine core makes it a versatile intermediate for further chemical modifications.
Recent trends in scientific literature highlight the growing interest in pyrrolopyridine-based compounds, with researchers focusing on their applications in treating inflammatory diseases, cancer, and neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry emphasized the importance of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives as promising candidates for JAK (Janus kinase) inhibitors, which are currently a hot topic in autoimmune disease research. This aligns with frequent search queries like "pyrrolopyridine kinase inhibitors" and "JAK inhibitor scaffolds" in scientific databases.
The synthetic accessibility of 930293-37-1 has made it particularly valuable in combinatorial chemistry approaches. Chemists often search for "pyrrolopyridine synthesis methods" or "chloro-amine heterocycle reactions," reflecting the demand for efficient preparation routes. The compound's molecular weight of 167.59 g/mol and its moderate lipophilicity (predicted logP ≈ 1.8) make it suitable for medicinal chemistry optimization, addressing another common search theme: "drug-like pyrrolopyridine properties."
From a structural perspective, the 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine core offers multiple sites for derivatization, which explains its popularity in fragment-based drug discovery. The chloro substituent at position 4 allows for palladium-catalyzed cross-coupling reactions, while the amine at position 5 serves as an excellent handle for amide formation or reductive amination. These features respond to frequent search queries about "pyrrolopyridine functionalization" and "heterocyclic building blocks for drug discovery."
In material science applications, researchers have explored 930293-37-1 as a precursor for organic semiconductors due to its conjugated system and potential for π-stacking interactions. This connects with emerging search trends like "pyrrolopyridine electronic materials" and "nitrogen-rich heterocycles for OLEDs." The compound's thermal stability (decomposition temperature >200°C) and crystalline nature make it suitable for these applications, addressing another common question about "heterocycle thermal properties."
Analytical characterization of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine typically involves HPLC (retention time ≈ 6.2 min in reverse-phase conditions), mass spectrometry (m/z 168.0 [M+H]+), and NMR spectroscopy (characteristic signals at δ 7.8 ppm for H-2 and δ 6.5 ppm for H-6 in DMSO-d6). These analytical details respond to frequent laboratory search queries about "pyrrolopyridine NMR characterization" and "HPLC methods for nitrogen heterocycles."
The safety profile of 930293-37-1 has been investigated in preliminary studies, showing no significant acute toxicity in standard assays, which addresses common concerns about "pyrrolopyridine safety data." However, as with all fine chemicals, proper handling procedures should be followed. The compound's stability under various conditions (pH 4-9, up to 60°C) makes it suitable for diverse research applications, answering another frequent question about "heterocycle stability in solution."
Recent patent analyses reveal an increasing number of applications featuring 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives, particularly in areas of inflammation modulation and metabolic disease treatment. This correlates with search trends showing growing interest in "pyrrolopyridine patents" and "heterocycle IP landscape." The compound's cost-effectiveness as a starting material compared to more complex heterocycles also makes it attractive for industrial-scale applications.
Future research directions for 930293-37-1 may explore its potential in PROTAC (proteolysis targeting chimera) technology, as the scaffold could serve as a warhead for targeted protein degradation. This aligns with cutting-edge search terms like "pyrrolopyridine PROTACs" and "heterocyclic E3 ligase binders." The compound's balanced physicochemical properties position it well for such innovative applications in drug discovery.
In conclusion, 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1) represents a valuable building block in modern chemical research, with applications spanning from medicinal chemistry to materials science. Its versatility, synthetic accessibility, and growing relevance in addressing current therapeutic challenges ensure its continued importance in scientific investigations. The compound's ability to address multiple current research trends—from kinase inhibition to materials design—makes it a particularly interesting subject for both academic and industrial researchers.
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